molecular formula C39H43N3O11S B11935988 [(1S,2R,14S)-5,6',12-trihydroxy-6,7'-dimethoxy-7,21,30-trimethyl-27-oxospiro[17,19,28-trioxa-24-thia-13,30-diazaheptacyclo[12.9.6.13,11.02,13.04,9.015,23.016,20]triaconta-4(9),5,7,15,20,22-hexaene-26,1'-3,4-dihydro-2H-isoquinoline]-22-yl] acetate

[(1S,2R,14S)-5,6',12-trihydroxy-6,7'-dimethoxy-7,21,30-trimethyl-27-oxospiro[17,19,28-trioxa-24-thia-13,30-diazaheptacyclo[12.9.6.13,11.02,13.04,9.015,23.016,20]triaconta-4(9),5,7,15,20,22-hexaene-26,1'-3,4-dihydro-2H-isoquinoline]-22-yl] acetate

Cat. No.: B11935988
M. Wt: 761.8 g/mol
InChI Key: PKVRCIRHQMSYJX-RJZIEWFPSA-N
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Description

Ecteinascidia turbinata. It is marketed under the trade name Yondelis and is primarily used for the treatment of advanced soft-tissue sarcoma and ovarian cancer . Trabectedin has a unique mechanism of action that distinguishes it from other chemotherapy agents, making it a valuable addition to the arsenal of cancer treatments.

Chemical Reactions Analysis

Types of Reactions

Trabectedin undergoes several types of chemical reactions, including:

    Oxidation: Utilizes oxidizing agents like benzene selenate anhydride.

    Reduction: Involves reducing agents to modify specific functional groups.

    Substitution: Commonly involves nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various intermediates that are further processed to yield the final trabectedin molecule .

Scientific Research Applications

Trabectedin has a wide range of scientific research applications:

Comparison with Similar Compounds

Trabectedin is often compared with other marine-derived antitumor agents such as lurbinectedin. Both compounds share structural similarities but differ in their specific molecular targets and mechanisms of action . Lurbinectedin, for example, has a tetrahydro-β-carboline moiety instead of the tetrahydroisoquinoline moiety found in trabectedin . This difference contributes to their unique pharmacological profiles and therapeutic applications.

List of Similar Compounds

Trabectedin’s unique mechanism of action and its ability to target both cancer cells and the tumor microenvironment make it a valuable compound in cancer therapy. Its complex synthesis and diverse applications in scientific research further highlight its significance in the field of medicinal chemistry.

Properties

Molecular Formula

C39H43N3O11S

Molecular Weight

761.8 g/mol

IUPAC Name

[(1S,2R,14S)-5,6',12-trihydroxy-6,7'-dimethoxy-7,21,30-trimethyl-27-oxospiro[17,19,28-trioxa-24-thia-13,30-diazaheptacyclo[12.9.6.13,11.02,13.04,9.015,23.016,20]triaconta-4(9),5,7,15,20,22-hexaene-26,1'-3,4-dihydro-2H-isoquinoline]-22-yl] acetate

InChI

InChI=1S/C39H43N3O11S/c1-16-9-20-10-22-37(46)42-23-13-50-38(47)39(21-12-25(48-5)24(44)11-19(21)7-8-40-39)14-54-36(30(42)29(41(22)4)26(20)31(45)32(16)49-6)28-27(23)35-34(51-15-52-35)17(2)33(28)53-18(3)43/h9,11-12,22-23,29-30,36-37,40,44-46H,7-8,10,13-15H2,1-6H3/t22?,23-,29?,30-,36+,37?,39?/m1/s1

InChI Key

PKVRCIRHQMSYJX-RJZIEWFPSA-N

Isomeric SMILES

CC1=CC2=C(C3[C@@H]4[C@@H]5C6=C(C(=C7C(=C6[C@H](N4C(C(C2)N3C)O)COC(=O)C8(CS5)C9=CC(=C(C=C9CCN8)O)OC)OCO7)C)OC(=O)C)C(=C1OC)O

Canonical SMILES

CC1=CC2=C(C3C4C5C6=C(C(=C7C(=C6C(N4C(C(C2)N3C)O)COC(=O)C8(CS5)C9=CC(=C(C=C9CCN8)O)OC)OCO7)C)OC(=O)C)C(=C1OC)O

Origin of Product

United States

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